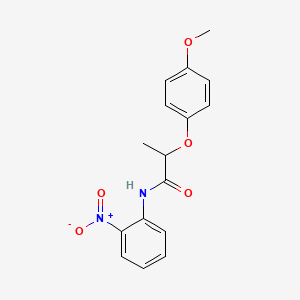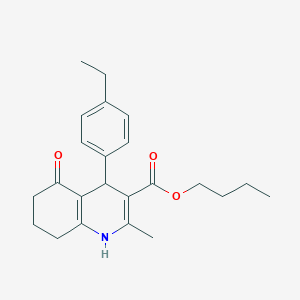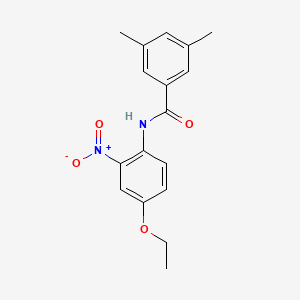
2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide is an organic compound that features both methoxyphenoxy and nitrophenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide typically involves the reaction of 4-methoxyphenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the benzoyl chloride, forming the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 2-(4-methoxyphenoxy)-N-(2-aminophenyl)propanamide.
Substitution: this compound derivatives with various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methoxyphenoxy)-N-(2-aminophenyl)propanamide
- 2-(4-methoxyphenoxy)-N-(2-chlorophenyl)propanamide
- 2-(4-methoxyphenoxy)-N-(2-bromophenyl)propanamide
Uniqueness
2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide is unique due to the presence of both methoxyphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11(23-13-9-7-12(22-2)8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLHTUXRTLAQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)
![(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5169512.png)
![1-[(2-methoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B5169518.png)

![n-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5169594.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)
